The Origin and Scientific Journey of Ilimaquinone: A Technical Guide
The Origin and Scientific Journey of Ilimaquinone: A Technical Guide
Ilimaquinone, a sesquiterpenoid quinone of marine origin, has garnered significant attention from the scientific community for its potent and diverse biological activities. This technical guide provides an in-depth exploration of the origins of Ilimaquinone, from its initial discovery in the marine ecosystem to its chemical synthesis and the elucidation of its mechanisms of action, tailored for researchers, scientists, and drug development professionals.
Discovery and Natural Source
Ilimaquinone was first isolated in 1979 from the marine sponge Hippospongia metachromia.[1][2] Since its initial discovery, this vibrant red metabolite has been identified in several other species of marine sponges, including Dactylospongia elegans, Smenospongia aurea, S. cerebriformis, and Verongula rigida.[1][3][4][5] Marine sponges are sessile invertebrates known for producing a vast array of secondary metabolites, many of which are believed to be biosynthesized by symbiotic microorganisms.[6][7]
The initial structural assignment of Ilimaquinone was later revised in 1987 by Capon and colleagues, who corrected the stereochemistry through detailed spectroscopic analysis.[1][8] This highlights the complexity of elucidating the precise three-dimensional structure of novel natural products.
Chemical Structure and Properties
Ilimaquinone (IQ) is classified as a merosesquiterpene, indicating that its structure is derived from mixed biosynthetic pathways.[1] Its chemical architecture features a sesquiterpene core, specifically a 4,9-friedodrimane skeleton with four stereocenters, linked to a 2-hydroxy-5-methoxy-1,4-benzoquinone ring.[1][9] This quinone moiety is the primary chromophore, responsible for the compound's characteristic red color, and is central to its chemical reactivity and biological activity.[1]
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₀O₄ | [1] |
| Molar Mass | 358.478 g·mol⁻¹ | [1] |
| Class | Sesquiterpenoid Quinone | [1] |
| CAS Number | 71678-03-0 | [1] |
Chemical Synthesis
The compelling biological profile of Ilimaquinone has motivated numerous research groups to pursue its total synthesis. The first complete synthesis was reported in 1995.[2][8] Synthetic strategies are crucial not only for confirming the structure of the natural product but also for providing a renewable source for further biological investigation and the creation of novel analogs.
Key synthetic approaches have included:
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Attachment of the Quinone Moiety to a Drimane Skeleton : One common strategy involves the alkylation of an enone derivative of the drimane skeleton with a suitably substituted benzyl bromide, which serves as the precursor to the quinone ring.[9][10] Subsequent oxidation, often using ceric ammonium nitrate (CAN), generates the final quinone structure.[9][10]
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Radical Decarboxylation and Quinone Addition : An alternative methodology employs a novel radical decarboxylation of a thiohydroxamic acid derivative, which then adds to a benzoquinone.[11][12] This method provides a direct route to assemble the core structure, with final functionalization steps leveraging the electronic effects of a residual thiopyridyl group to achieve the desired regiochemistry.[11][12]
Mechanism of Biological Activity
The biological effects of Ilimaquinone are largely attributed to the reactivity of its benzoquinone ring, which primarily operates through two distinct mechanisms.[1]
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Redox Cycling : The quinone moiety can undergo a one-electron reduction, mediated by cellular reductants like NAD(P)H, to form a semiquinone radical.[1] This radical can then react with molecular oxygen to regenerate the parent quinone while producing reactive oxygen species (ROS), such as superoxide anions.[1] The resulting oxidative stress can disrupt cellular signaling and induce apoptosis.[1]
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Nucleophilic (Michael) Addition : The electrophilic positions on the quinone ring are susceptible to nucleophilic attack, particularly from the thiol groups of cysteine residues in proteins or glutathione.[1] This covalent modification can lead to the inactivation of key enzymes and interfere with critical protein functions and interactions.[1]
These fundamental mechanisms translate into a wide array of observed cellular effects, including the disruption of the Golgi apparatus, induction of apoptosis through mitochondrial pathways, and modulation of key signaling cascades.[2][3][13][14]
Key Signaling Pathways Modulated by Ilimaquinone
Ilimaquinone has been shown to exert its anticancer effects by intervening in several critical cellular signaling pathways.
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Mitochondrial-Mediated Apoptosis : Studies in human colorectal carcinoma cells (HCT-116) demonstrate that Ilimaquinone induces apoptosis by decreasing the mitochondrial membrane potential.[13] This leads to the activation of initiator caspase-9 and executioner caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2.[13]
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GADD153 (CHOP) Upregulation : In prostate cancer cells, Ilimaquinone's antiproliferative effect is linked to the upregulation and nuclear translocation of the Growth Arrest and DNA Damage-inducible gene 153 (GADD153), also known as CHOP.[2][14] This transcription factor is a key component of the endoplasmic reticulum stress response that can lead to cell cycle arrest and apoptosis.
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Wnt/β-catenin Pathway Inhibition : In multiple myeloma cells, Ilimaquinone has been shown to inhibit β-catenin response transcription by down-regulating the levels of intracellular β-catenin.[3] This degradation of β-catenin suppresses the expression of target genes like cyclin D1 and c-myc, thereby inhibiting cell proliferation.[3]
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Pyruvate Dehydrogenase Kinase 1 (PDK1) Inhibition : Ilimaquinone can inhibit PDK1, an enzyme that is highly expressed in many cancers and plays a crucial role in the Warburg effect (aerobic glycolysis).[5][15] By inhibiting PDK1, Ilimaquinone reduces the phosphorylation of its substrate PDHA1, which is proposed to shift cancer cell metabolism from glycolysis towards oxidative phosphorylation, leading to increased ROS and apoptosis.[5]
Quantitative Biological Data
The cytotoxicity of Ilimaquinone has been evaluated against a range of human cancer cell lines. The data consistently demonstrates potent antiproliferative activity.
| Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |
| PC-3 | Prostate Cancer | GI₅₀ | 2.6 | [2] |
| LNCaP | Prostate Cancer | GI₅₀ | 4.6 | [2] |
| DU-145 | Prostate Cancer | GI₅₀ | 5.8 | [2] |
| A549 | Non-small Cell Lung Cancer | GI₅₀ | ~5 | [14] |
| Hep3B | Hepatocellular Carcinoma | GI₅₀ | ~5 | [14] |
| HCT-116 | Colorectal Carcinoma | IC₅₀ | ~10-20 (Time dependent) | [13] |
| RPMI-8226 | Multiple Myeloma | IC₅₀ | ~5-10 | [3] |
GI₅₀: Concentration for 50% growth inhibition; IC₅₀: Concentration for 50% inhibition.
Experimental Protocols
Isolation of Ilimaquinone from Marine Sponge
This protocol is a generalized procedure based on descriptions of marine natural product isolation.[3]
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Extraction : Freeze-dried and ground sponge material (e.g., Smenospongia aurea) is exhaustively extracted with an organic solvent such as ethanol or methanol at room temperature.
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Solvent Partitioning : The resulting crude extract is concentrated under reduced pressure. The residue is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation : The fraction containing Ilimaquinone (typically the less polar ethyl acetate or hexane fractions) is subjected to further purification. This involves multiple steps of chromatography.
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Silica Gel VLC/Column Chromatography : The active fraction is first separated using vacuum liquid chromatography (VLC) or a gravity column over silica gel, eluting with a gradient of solvents (e.g., hexane/acetone).[3] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
HPLC Purification : Fractions enriched with Ilimaquinone are pooled and purified to homogeneity using High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column with an isocratic mobile phase like methanol/water.[3]
-
-
Structure Elucidation : The pure compound's structure is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and comparison to literature data.
Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effects of Ilimaquinone on cancer cells.[13]
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Cell Seeding : Human cancer cells (e.g., HCT-116) are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
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Compound Treatment : The following day, the culture medium is replaced with fresh medium containing various concentrations of Ilimaquinone (and a vehicle control, e.g., DMSO). The cells are then incubated for a specified time period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis : Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of Ilimaquinone that inhibits cell growth by 50%) is calculated from the dose-response curve.[13]
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol assesses Ilimaquinone's effect on mitochondrial integrity, a key event in apoptosis.[13]
-
Cell Culture and Treatment : HCT-116 cells are grown on coverslips or in multi-well plates and treated with Ilimaquinone at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Staining : The cells are washed with phosphate-buffered saline (PBS) and then incubated with a cationic, lipophilic fluorescent dye such as JC-1 or Rhodamine 123 in the dark.
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In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red.
-
In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
-
Imaging/Quantification : The cells are washed again to remove excess dye. The change in fluorescence is observed using a fluorescence microscope or quantified using a flow cytometer.
-
Analysis : A shift from red to green fluorescence (in the case of JC-1) in the treated cells compared to the control cells indicates a loss of mitochondrial membrane potential, signifying mitochondrial-mediated apoptosis.
References
- 1. Ilimaquinone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Ilimaquinone and Ethylsmenoquinone, Marine Sponge Metabolites, Suppress the Proliferation of Multiple Myeloma Cells by Down-Regulating the Level of β-Catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-Apoptotic Activity of the Marine Sponge Dactylospongia elegans Metabolites Pelorol and 5-epi-Ilimaquinone on Human 501Mel Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ilimaquinone Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Total Synthesis of (-)-Ilimaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of (-)-Ilimaquinone via a Radical Decarboxylation and Quinone Addition Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Ilimaquinone, a marine sponge metabolite, displays anticancer activity via GADD153-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ilimaquinone Induces the Apoptotic Cell Death of Cancer Cells by Reducing Pyruvate Dehydrogenase Kinase 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
